Pirmenol hydrochloride
Overview
Description
Pirmenol hydrochloride is recognized as a novel pyridinemethanol derivative with properties classifying it as a long-acting class Ia antiarrhythmic agent. This compound has undergone extensive preclinical toxicology assessment across various animal models, indicating a profile that lacks significant toxicological limitations (R. A. Martin & F. A. de la Iglesia, 1987).
Synthesis Analysis
The synthesis of Pirmenol hydrochloride involves the labeled benzoyl chloride reacting with 2-trimethylsilylpyridine to yield 2-benzoylpyridine. Further treatment with cis-1-(3-chloropropyl)-2,6-dimethylpiperidine produces the Pirmenol free base, which is subsequently converted to the HCl salt, showcasing the chemical pathway for its production (J. Hicks & C. C. Huang, 1983).
Molecular Structure Analysis
Although specific studies on the molecular structure analysis of Pirmenol hydrochloride were not identified in the provided research summaries, the synthesis pathway and chemical reactions give insights into its structural framework, emphasizing the importance of its pyridinemethanol core and the modifications that contribute to its antiarrhythmic properties.
Chemical Reactions and Properties
Pirmenol hydrochloride undergoes photodegradation under certain conditions, leading to the formation of major degradation products. Techniques such as column chromatography, thin-layer chromatography, and high-resolution mass spectrometry have identified these degradation products, highlighting the compound's stability under light exposure (Isao Sakano et al., 1994).
Physical Properties Analysis
While specific details on the physical properties of Pirmenol hydrochloride are not directly covered in the provided literature, its pharmacokinetic profile, including bioavailability and elimination half-life, suggests a compound with favorable absorption and distribution characteristics for therapeutic applications (T. G. Lee et al., 1983).
Chemical Properties Analysis
The electrophysiological effects of Pirmenol hydrochloride on cardiac Purkinje fibers and its interaction with potassium and calcium currents in the heart tissue provide a basis for understanding its mechanism of action as an antiarrhythmic agent. These interactions are critical for its efficacy in treating arrhythmias and its overall chemical behavior in biological systems (R. Reder, P. Danilo, & M. Rosen, 1980).
Scientific Research Applications
- Specific Scientific Field : Pharmacology, specifically Cardiology .
- Summary of the Application : Pirmenol hydrochloride is an antiarrhythmic agent class Ia . It has been shown to exhibit a long half-life and low toxicities . It is used to suppress premature ventricular contractions in human studies .
- Methods of Application or Experimental Procedures : The effect of Pirmenol hydrochloride on the electrophysiological properties of cardiac cells was studied using the standard microelectrode technique in isolated rabbit Purkinje fibres . Information about the effect of Pirmenol on the fast sodium current was obtained by V max measurement .
- Results or Outcomes : In concentrations of 0.5–5 μmol/l, Pirmenol caused a marked prolongation of the action potential duration in isolated rabbit Purkinje fibres . Measurements of the delayed rectifying current i x displayed a strong depression with a K D -value of 1 μmol/l Pirmenol . The steady-state current voltage relation showed that Pirmenol also caused a reduction of the steady-state sodium window current and/or of the slowly decaying components of the sodium current .
properties
IUPAC Name |
4-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H/t18-,19+,22?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIHPVIVQSWZBV-ROSXHPEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021169 | |
Record name | Pirmenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pirmenol hydrochloride | |
CAS RN |
61477-94-9 | |
Record name | Pirmenol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61477-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirmenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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